molecular formula C8H14ClNO2 B2356958 (1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride CAS No. 2411179-22-9

(1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride

Cat. No.: B2356958
CAS No.: 2411179-22-9
M. Wt: 191.66
InChI Key: RLCGTKRTCZUOOS-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.66. The purity is usually 95%.
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Scientific Research Applications

Spirocyclic Scaffold in Glutamic Acid Analogs

  • A library of isomeric glutamic acid analogs based on the spiro[3.3]heptane skeleton was designed to probe topologies of different glutamate receptors. The rigid spirocyclic scaffold in these analogs 'fixes' the aminocarboxylate moiety and carboxylic group in space relative to each other (Radchenko, Grygorenko, & Komarov, 2008).

Novel Synthetic Approaches

  • A novel synthetic approach was developed for non-natural conformationally rigid spiro-linked amino acids, including analogues of glutamic acid and lysine. This method involved a catalytic [1+2]-cycloaddition, chemoselective reduction, and hydrolysis processes (Yashin et al., 2019).

Synthesis of Sterically Constrained Amino Acids

  • Synthesis of sterically constrained amino acids like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid was performed for use in chemistry, biochemistry, and drug design. These compounds offer a unique three-dimensional structure useful in scientific research (Radchenko, Grygorenko, & Komarov, 2010).

Application in Medicinal Chemistry

  • The spiro[3.3]heptane motif was used to synthesize non-flattened amino group-containing building blocks and fluorinated analogs. These compounds have potential applications in medicinal chemistry due to their three-dimensional shape and unique pattern of fluorine substitution (Chernykh et al., 2016).

Properties

IUPAC Name

(1S,3R)-3-aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-6-4-5(7(10)11)8(6)2-1-3-8;/h5-6H,1-4,9H2,(H,10,11);1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTHTRSHHQGUDE-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@H](C[C@H]2N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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